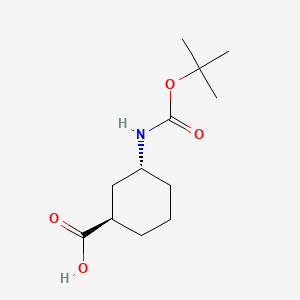

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Description

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid (CAS No. 1008773-81-6) is a bicyclic carboxylic acid derivative featuring a cyclohexene ring with a trans-configuration at the 3-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . The compound incorporates a tert-butoxycarbonyl (Boc) group, a widely used protecting moiety for amines in peptide synthesis. This compound is primarily employed in organic and medicinal chemistry as a building block for constrained peptides or drug candidates requiring stereochemical control .

Properties

IUPAC Name |

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218772-92-0 | |

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route

The most common method for synthesizing trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid involves the following steps:

Step 1: Protection of Amino Group

- The amino group of cyclohexanecarboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM). This reaction forms the Boc-protected intermediate.

Step 2: Formation of Cyclohexanecarboxylic Acid

- This step may involve the use of p-aminobenzoic acid as a starting material, which can be converted into a cyclohexanecarboxylic acid derivative through catalytic hydrogenation under controlled conditions (e.g., using Ru/C catalyst at elevated temperatures and pressures) to ensure high trans/cis ratios.

Step 3: Final Product Formation

- The Boc-protected intermediate is then subjected to conditions that allow for the final formation of this compound. This may involve further purification steps such as crystallization or chromatography.

Reaction Conditions

The following table summarizes key reaction conditions and yields associated with different synthetic methods:

| Step | Reagent/Condition | Yield (%) | Notes |

|---|---|---|---|

| 1 | Di-tert-butyl dicarbonate, Triethylamine, DCM | Varies (typically >70%) | Protects amino group |

| 2 | p-Aminobenzoic acid, Ru/C catalyst, H2 at 100°C | Varies (typically >75% trans) | Catalytic hydrogenation |

| 3 | Boc anhydride, Acetone, Citric acid for purification | ~62% | Final product formation |

The mechanism underlying the formation of this compound involves several key transformations:

Protection Mechanism : The initial reaction with di-tert-butyl dicarbonate leads to the formation of a stable Boc-protected amine. The steric bulk of the Boc group provides protection against unwanted reactions during subsequent steps.

Hydrogenation Mechanism : The catalytic hydrogenation step is crucial for achieving high selectivity towards the trans isomer. The use of specific catalysts and conditions can significantly influence the stereochemical outcome.

In an industrial context, the production of this compound requires careful optimization to achieve high yield and purity. Automated reactors and continuous flow systems are often employed to enhance efficiency and scalability. Key considerations include:

Reaction Monitoring : Continuous monitoring using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures that reactions proceed to completion without forming unwanted byproducts.

Purification Techniques : After synthesis, purification methods such as selective crystallization or chromatography are essential to isolate the desired product from any cis isomers or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its applications include:

- Synthesis of Peptides : The compound is utilized in the preparation of dipeptides and tripeptides, which are essential in drug development for their biological activity and therapeutic potential .

- Neuropharmacology : Recent studies highlight its role in synthesizing compounds with neuroexcitatory properties, relevant for research into neurological disorders .

- Anticancer Research : The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .

Synthesis Reaction Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Aminocyclohexane-1-carboxylic acid + Boc2O | Sodium hydroxide solution at room temperature | ~83% |

This method allows for high yields and purity, making it suitable for further applications in drug synthesis.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a specific dipeptide that exhibited significant anti-inflammatory properties. The compound's stability during the synthesis process allowed for efficient coupling reactions, leading to high yields of the final product.

Case Study 2: CDK Inhibition

Research into compounds derived from this compound revealed their potential as selective inhibitors of CDK7. These inhibitors were shown to impede cancer cell proliferation in vitro, suggesting a promising avenue for cancer therapeutics.

Mechanism of Action

The mechanism of action of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Chemical Differences

The following table summarizes critical distinctions between trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid and 2-(tert-butoxycarbonylamino)-3-cyclohexyl-propanoic acid (CAS No. 144186-13-0), a closely related compound :

| Property | This compound | 2-(tert-butoxycarbonylamino)-3-cyclohexyl-propanoic Acid |

|---|---|---|

| CAS No. | 1008773-81-6 | 144186-13-0 |

| Molecular Formula | C₁₂H₁₉NO₄ | Likely C₁₄H₂₅NO₄* |

| Molecular Weight | 241.28 g/mol | ~283.34 g/mol* |

| Core Structure | Cyclohexene ring (unsaturated) | Propanoic acid backbone with saturated cyclohexyl group |

| Substituent Position | 3-position on cyclohexene | 2-position (Boc-amino) and 3-position (cyclohexyl) |

| Reactivity | Unsaturation allows Diels-Alder or hydrogenation reactions | Saturated structure limits conjugation/reactivity |

| Applications | Peptide synthesis with stereochemical constraints | Introducing lipophilic groups in peptides/drugs |

Note: Molecular formula and weight for CAS 144186-13-0 are inferred based on nomenclature and structure.

Functional and Reactivity Comparison

This compound

- Reactivity : The cyclohexene ring’s unsaturation enables participation in cycloaddition reactions (e.g., Diels-Alder) or selective hydrogenation, offering pathways for further functionalization .

- Steric Effects : The trans-configuration at the 3-position creates steric hindrance, influencing coupling efficiency in peptide synthesis.

- Solubility : Lower hydrophobicity compared to saturated analogues due to the planar cyclohexene ring.

2-(tert-butoxycarbonylamino)-3-cyclohexyl-propanoic Acid

- Reactivity: The saturated cyclohexyl group and propanoic acid backbone limit conjugation but enhance stability under acidic/basic conditions .

- Lipophilicity : The cyclohexyl group increases lipophilicity, making it suitable for enhancing membrane permeability in drug design.

- Synthesis : Easier to handle in solid-phase peptide synthesis due to fewer stereochemical complications.

Biological Activity

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, commonly referred to as trans-3-(Boc-amino)cyclohexanecarboxylic acid, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This detailed article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 218772-92-0

- InChI Key : JSGHMGKJNZTKGF-UHFFFAOYNA-N

The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7. CDK7 is involved in the regulation of transcription and cell cycle progression. Inhibition of CDK7 can lead to:

- Induction of Apoptosis : By disrupting the phosphorylation of RNA polymerase II, it affects the transcription of pro-survival genes, thereby promoting cell death in cancer cells .

- Anti-proliferative Effects : The compound has shown potential in reducing cell proliferation in various cancer models, making it a candidate for cancer therapy .

Case Studies and Research Findings

- Cancer Cell Studies : Research indicates that compounds similar to this compound exhibit anti-cancer properties by inducing apoptosis in leukemia and lymphoma cells. For instance, flavopiridol, a known CDK inhibitor, has demonstrated efficacy against chronic lymphocytic leukemia (CLL), suggesting that similar mechanisms may be at play with this compound .

- Pharmacological Applications : A study highlighted the use of this compound in developing selective inhibitors for CDK7, which could lead to targeted cancer therapies with reduced side effects compared to non-selective inhibitors .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known CDK inhibitors is presented below.

| Compound Name | Target Kinase | Mechanism of Action | Cancer Type Treated |

|---|---|---|---|

| This compound | CDK7 | Inhibition of transcription | Leukemia, Lymphoma |

| Flavopiridol | Multiple CDKs | Non-selective inhibition | Chronic Lymphocytic Leukemia |

| Palbociclib | CDK4/6 | Selective inhibition | Breast Cancer |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, and how can isomer purity be ensured?

- Methodology : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the amino group on a cyclohexane backbone. A reported route involves starting from 3-aminobenzoic acid, followed by Boc protection, cyclohexane ring formation, and acidification. Crystallization in ethyl acetate is critical to isolate the trans isomer .

- Isomer Purity : Monitor reaction stereochemistry using chiral HPLC or polarimetry. Confirm purity via GC (>98% sum of isomers) or NMR to detect residual cis isomers .

Q. How can the structural identity of this compound be confirmed?

- Analytical Techniques :

- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., O-H⋯O and N-H⋯O interactions) to confirm intramolecular geometry and crystal packing .

- NMR spectroscopy : Key signals include δ 1.43 ppm (tert-butyl group) and δ 3.67–3.74 ppm (cyclohexane methine proton). Compare with reference spectra from structurally validated analogs .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and solubility?

- Structural Insights : The trans isomer forms eight-membered rings via O-H⋯O hydrogen bonds (graph-set R22(8)) and one-dimensional strands via N-H⋯O bonds along the crystallographic b-axis. These interactions enhance thermal stability but reduce aqueous solubility due to tight packing .

- Methodological Approach : Perform thermal gravimetric analysis (TGA) to assess stability and compare solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., ethyl acetate).

Q. What strategies resolve contradictions in pharmacological activity data between cis and trans isomers of 3-aminocyclohexanecarboxylic acid derivatives?

- Case Study : The cis-3-aminocyclohexanecarboxylic acid isomer is a GABA uptake inhibitor, while tranexamic acid (trans-4-aminomethyl derivative) is used for hemorrhage control. Discrepancies arise from stereospecific receptor binding .

- Resolution : Use molecular docking simulations to map steric and electronic interactions with GABA transporters. Validate via competitive binding assays using radiolabeled ligands.

Q. How can computational modeling predict the reactivity of the tert-butoxycarbonyl group under acidic or basic conditions?

- Approach : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the Boc group. Predict stability in common reaction conditions (e.g., TFA deprotection). Validate experimentally via pH-dependent degradation studies monitored by LC-MS .

Data Analysis and Experimental Design

Q. What analytical protocols distinguish between cis and trans isomers in mixed samples?

- Chromatography : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (acetonitrile/water with 0.1% TFA). Retention times for cis isomers are typically shorter due to reduced polarity .

- Spectroscopy : IR spectroscopy detects differences in N-H stretching (cis: ~3350 cm⁻¹; trans: ~3280 cm⁻¹) due to hydrogen-bonding variations .

Q. How should researchers address discrepancies in melting point data across literature sources?

- Troubleshooting :

- Verify purity via elemental analysis or mass spectrometry.

- Consider polymorphism; recrystallize the compound in multiple solvents (e.g., ethanol vs. ethyl acetate) and compare DSC thermograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.